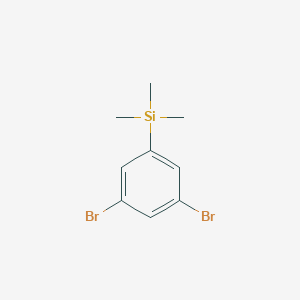

3,5-Dibromo-1-trimethylsilylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQQTWLBYAKIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347817 | |

| Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17878-23-8 | |

| Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-1-trimethylsilylbenzene

Subject: 3,5-Dibromo-1-trimethylsilylbenzene CAS Number: 17878-23-8

Abstract

This guide provides a comprehensive technical overview of this compound, a versatile organosilicon compound pivotal to modern synthetic chemistry. We will explore its fundamental physicochemical properties, detail a robust and reproducible synthetic protocol, and elucidate its strategic application in selective cross-coupling reactions. This document is intended for researchers, chemists, and process development scientists who require a functional understanding of this reagent's capabilities as a programmable building block in the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates.

Core Compound Profile

This compound, also known by its IUPAC name (3,5-dibromophenyl)trimethylsilane, is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring symmetrically substituted with two bromine atoms at the meta positions relative to a trimethylsilyl (TMS) group. This specific arrangement of functional groups is not accidental; it is designed to offer chemists a high degree of control over subsequent chemical transformations.

The two bromine atoms serve as reliable handles for metal-catalyzed cross-coupling reactions, while the TMS group can act as a sterically bulky blocking group, a director for electrophilic substitution, or a synthetic equivalent of a proton or other functional group after protodesilylation or other transformations.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source(s) |

| CAS Number | 17878-23-8 | [1][2] |

| Molecular Formula | C₉H₁₂Br₂Si | [1][3] |

| Molecular Weight | 308.09 g/mol | [1][3] |

| Appearance | White to off-white powder or lump | [1] |

| Melting Point | 38.0 to 42.0 °C | [1] |

| Boiling Point | 280.1 °C | [1] |

| Density | 1.53 g/cm³ | [1] |

| InChI Key | SZQQTWLBYAKIOT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(C)C1=CC(=CC(=C1)Br)Br | [1] |

| ¹H NMR (CDCl₃) | δ ~7.6 (t, 1H, Ar-H), ~7.4 (d, 2H, Ar-H), ~0.25 (s, 9H, Si(CH₃)₃) | Inferred from structure |

| ¹³C NMR (CDCl₃) | δ ~140 (C-Si), ~135 (CH), ~130 (CH), ~123 (C-Br), ~-1.0 (Si(CH₃)₃) | Inferred from structure |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aromatic region will display a characteristic AX₂ spin system.

Synthesis and Purification: A Field-Tested Protocol

The most direct and reliable synthesis of this compound involves the selective monolithiation of 1,3,5-tribromobenzene followed by electrophilic quenching with chlorotrimethylsilane (TMSCl). This approach leverages the principles of halogen-metal exchange, a cornerstone of organometallic chemistry.

Causality in Experimental Design: The choice of 1,3,5-tribromobenzene is strategic; its C₃ symmetry simplifies the initial reaction landscape.[4] The reaction is performed at -78 °C to ensure kinetic control. At this low temperature, the rate of the second halogen-metal exchange is significantly suppressed, allowing for the selective formation of the mono-lithiated intermediate. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is critical for efficient halogen-metal exchange over other potential side reactions.

Detailed Laboratory Protocol:

-

Apparatus Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. The system must be maintained under a positive pressure of inert gas throughout the procedure.

-

Reagent Charging: To the flask, add 1,3,5-tribromobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add chlorotrimethylsilane (1.2 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature below -70 °C.

-

Warm-up and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Final Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield the pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Strategic Application

The synthetic utility of this compound stems from the differential reactivity of its C-Br and C-Si bonds. This allows for a programmed, stepwise functionalization of the aromatic ring.

Pillar 1: Selective Functionalization at C-Br Bonds

The bromine atoms are prime candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions.[5][6] Due to the electronic and steric similarity of the two bromine atoms, achieving selective mono-functionalization can be challenging and often requires careful control of stoichiometry (i.e., using a slight sub-stoichiometric amount of the coupling partner). However, double cross-coupling is readily achieved with an excess of the coupling partner.

Representative Protocol: Suzuki-Miyaura Mono-Arylation

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (0.95 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.

-

Purification: The desired mono-arylated product is isolated from starting material and the di-arylated byproduct via column chromatography.

Pillar 2: Reactivity at the C-Si Bond

The trimethylsilyl group is stable to many reaction conditions, including the palladium-catalyzed couplings mentioned above. However, it can be selectively cleaved or replaced under specific conditions:

-

Protodesilylation: Treatment with an acid (e.g., trifluoroacetic acid, TFA) or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) will replace the TMS group with a hydrogen atom.

-

Ipso-Substitution: The C-Si bond can be targeted for electrophilic substitution reactions, such as halogenation (e.g., with ICl or Br₂), to install a different halogen at that position after the C-Br positions have been functionalized.

Logical Reactivity Diagram

This differential reactivity allows for a logical approach to synthesizing complex, multi-substituted aromatic compounds.

Caption: Strategic pathways for functionalizing the core scaffold.

Applications in Research & Development

The predictable reactivity of this compound makes it a valuable building block in several advanced fields:

-

Organic Electronics: It serves as a precursor for C₃-symmetric molecules and dendrimers used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[7][8] The ability to sequentially add different aromatic groups allows for the fine-tuning of electronic properties.

-

Pharmaceutical Synthesis: In drug discovery, this reagent allows for the construction of complex scaffolds. Chemists can install a pharmacophore at one position via cross-coupling and then use the remaining reactive sites to append groups that modulate solubility, metabolic stability, or target binding.

-

Covalent Organic Frameworks (COFs): Symmetrically substituted building blocks are essential for creating porous, crystalline COFs.[4] After double cross-coupling reactions, the central ring of the starting material becomes a node in a larger, ordered polymeric structure.

Safety and Handling

While not classified as acutely hazardous, standard laboratory precautions are required.[9]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere, as some organosilanes can be sensitive to air and moisture.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its well-defined structure offers a clear and predictable hierarchy of reactivity, enabling chemists to build complex, multi-substituted aromatic systems with a high degree of control. From advanced materials to intricate pharmaceutical scaffolds, its utility is rooted in the logical and selective manner in which its C-Br and C-Si bonds can be addressed. Understanding the principles outlined in this guide will empower researchers to fully leverage the synthetic potential of this versatile building block.

References

-

USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

Coleman, G. H., & Talbot, W. F. (1933). sym.-Tribromobenzene. Organic Syntheses, 13, 96. doi:10.15227/orgsyn.013.0096. Available at [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information: A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]

-

Biscoe, M. R., & Fors, B. P. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 11(15), 9583–9590. Available at [Link]

-

Wikipedia. (n.d.). 1,3,5-Tribromobenzene. Retrieved from [Link]

-

Wang, X., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. RSC Advances, 12(20), 12596–12600. Available at [Link]

-

ResearchGate. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. Retrieved from [Link]

-

MDPI. (2020). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 5. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to (3,5-Dibromophenyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dibromophenyl)trimethylsilane is a specialized organosilicon compound that has emerged as a critical building block in synthetic organic chemistry. Its unique structure, featuring a dibrominated aromatic ring functionalized with a trimethylsilyl (TMS) group, offers chemists a powerful tool for constructing complex molecular architectures. The two bromine atoms serve as versatile handles for sequential and site-selective cross-coupling reactions, while the TMS group can act as a steric director, a blocking group, or be transformed into other functionalities. This guide provides a comprehensive overview of the core physical properties, spectral characteristics, synthesis, reactivity, and safe handling of this important reagent, tailored for professionals in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of (3,5-Dibromophenyl)trimethylsilane are summarized below. These properties are essential for designing experiments, understanding its behavior in reaction mixtures, and ensuring safe storage and handling.

| Property | Value | Reference(s) |

| CAS Number | 17878-23-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂Br₂Si | [1][4][5] |

| Molecular Weight | 308.09 g/mol | [1][6] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 40 °C | [1][4][5] |

| Boiling Point | 280.1 °C at 760 mmHg | [1][4][5] |

| Density | 1.53 g/cm³ | [1][4][5] |

| Flash Point | 176.9 °C | [1][4][5] |

| Refractive Index | 1.558 | [4][5] |

| InChI | InChI=1S/C9H12Br2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | [1][4][5] |

| SMILES | C(C)C1=CC(=CC(=C1)Br)Br | [1] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Accurate characterization is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for (3,5-Dibromophenyl)trimethylsilane, which are vital for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The nine protons of the trimethylsilyl group will appear as a sharp singlet, typically in the region of δ 0.2-0.4 ppm. The aromatic region will show two signals corresponding to the three protons on the phenyl ring. The proton at the C2 position (between the two bromine atoms) will appear as a triplet, and the two equivalent protons at the C4 and C6 positions will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons of the TMS group at approximately δ -1.0 ppm. The aromatic region will display four distinct signals: one for the silylated carbon (C1), one for the carbon between the two bromines (C2), one for the two bromine-bearing carbons (C3 and C5), and one for the remaining two carbons (C4 and C6).

-

²⁹Si NMR: A characteristic signal for the silicon atom is expected, providing definitive evidence of the organosilane structure.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands for (3,5-Dibromophenyl)trimethylsilane include:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.

-

~2955 and 2897 cm⁻¹: C-H stretching of the methyl groups in the TMS moiety.

-

~1570-1550 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: A characteristic sharp band due to the symmetric bending of the Si-(CH₃)₃ group.[7]

-

~840-760 cm⁻¹: Strong bands associated with Si-C stretching.[7]

-

Below 700 cm⁻¹: C-Br stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for this compound due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak (M⁺) will appear as a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing unambiguous confirmation of the presence of two bromine atoms in the molecule.

Synthesis and Reactivity Profile

Synthetic Pathway

(3,5-Dibromophenyl)trimethylsilane is typically synthesized via a Grignard or organolithium pathway. A common and effective method involves the monolithiation of 1,3,5-tribromobenzene followed by quenching with an electrophilic silicon source like trimethylsilyl chloride. This selective reaction is a cornerstone of its preparation.

Caption: Reactivity workflow of (3,5-Dibromophenyl)trimethylsilane.

Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable precursor in several high-value applications:

-

Pharmaceutical Synthesis: It serves as a scaffold for building complex drug candidates where precise spatial arrangement of substituents on a phenyl ring is required for biological activity.

-

Organic Electronics: It is used in the synthesis of organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the defined substitution pattern influences the electronic properties of the final material.

-

Ligand Development: The dibromo platform allows for the synthesis of novel bidentate ligands for catalysis, where two different coordinating groups can be installed with high precision.

Experimental Protocol: Suzuki-Miyaura Monocoupling

This protocol describes a typical procedure for the selective monocoupling of (3,5-Dibromophenyl)trimethylsilane, a foundational step for further diversification.

Objective: To synthesize (3-Bromo-5-(4-methoxyphenyl)phenyl)trimethylsilane.

Materials:

-

(3,5-Dibromophenyl)trimethylsilane (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.05 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Toluene and Water (10:1 v/v)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3,5-Dibromophenyl)trimethylsilane, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Solvent Addition: Add the degassed toluene and water solvent mixture via cannula.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monocoupled product.

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount.

-

Handling: (3,5-Dibromophenyl)trimethylsilane is an irritant. Avoid contact with skin, eyes, and clothing. [4][5]It should be handled in a well-ventilated area or a chemical fume hood. [8][9]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [8]* Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [8]

Conclusion

(3,5-Dibromophenyl)trimethylsilane stands out as a highly functional and versatile intermediate in organic synthesis. Its well-defined physical properties, predictable reactivity, and commercial availability make it an indispensable tool for researchers pushing the boundaries of medicinal chemistry, materials science, and catalysis. This guide provides the core technical knowledge required to effectively and safely utilize this powerful building block in the laboratory.

References

-

V&VCHEM. (n.d.). CAS No 17878-23-8, (3,5-dibromophenyl)-trimethylsilane Search by region : Germany. Retrieved from [Link]

-

V&VCHEM. (n.d.). CAS No 17878-23-8, (3,5-dibromophenyl)-trimethylsilane Search by region : China. Retrieved from [Link]

-

Gelest, Inc. (2014, October 27). Safety Data Sheet: TRIMETHYLSILANE. Retrieved from [Link]

-

Airgas. (2015, June 25). Safety Data Sheet: Trimethylsilane. Retrieved from [Link]

-

JKN Chemical. (n.d.). (3,5-Dibromophenyl)trimethylsilane. Retrieved from [Link]

-

PubChem. (n.d.). (3-Bromophenyl)trimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3,5-Dibromophenyl)triphenylsilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

SpectraBase. (n.d.). ME3SIBR;TRIMETHYLBROMO-SILANE. Retrieved from [Link]

-

MOLBASE. (n.d.). shanghai enchem industry co.,ltd. Retrieved from [Link]

- Chatgilialoglu, C., & Ferreri, C. (2018). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 23(3), 539.

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

NIST. (n.d.). Silane, trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). (CH3)3SI-O-CH3 - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

American Chemical Society. (2025, December 25). Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. ACS Omega. Retrieved from [Link]

-

MDPI. (n.d.). Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethylsilane. Retrieved from [Link]

-

ACS Omega. (2026, January 7). Silapropofol: Carbon–Silicon Isosterism in a Key Anesthetic Scaffold. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PMC. Retrieved from [Link]

-

ScienceDirect. (2021, August 22). Reaction of (bromodifluoromethyl)trimethylsilane with HMPA. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

NIST. (n.d.). Silane, triethoxymethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b).... Retrieved from [Link]

-

PubChem. (n.d.). (3,5-Dimethyl-phenylethynyl)-trimethyl-silane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Silane, (dotriacontyloxy)trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (3,5-Dibromophenyl)trimethylsilane [jknbiochem.net]

- 3. 17878-23-8|(3,5-Dibromophenyl)trimethylsilane|BLD Pharm [bldpharm.com]

- 4. suppliers for Germany 17878-23-8,(3,5-dibromophenyl)-trimethylsilane suppliers [vvchem.com]

- 5. suppliers for China 17878-23-8,(3,5-dibromophenyl)-trimethylsilane suppliers [vvchem.com]

- 6. 3,5-Dibromo-1-trimethylsilylbenzene | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. airgas.com [airgas.com]

Introduction: The Strategic Importance of (3,5-Dibromophenyl)trimethylsilane

An In-depth Technical Guide to 3,5-Dibromo-1-trimethylsilylbenzene

In the landscape of modern synthetic chemistry and materials science, this compound, also known by its IUPAC name (3,5-Dibromophenyl)trimethylsilane, emerges as a pivotal building block. Its unique trifunctional nature—possessing two reactive bromine atoms at the meta positions and a sterically influential, chemically versatile trimethylsilyl (TMS) group—renders it an invaluable precursor for a diverse range of complex molecular architectures. The bromine atoms serve as ideal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the TMS group can act as a directing group, a placeholder for subsequent functionalization, or a modulator of solubility and electronic properties.

This guide provides an in-depth exploration of the core physicochemical properties, synthesis, analytical characterization, applications, and safety protocols associated with this compound. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in their work.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally dictated by its intrinsic properties. This compound is a solid at room temperature, typically appearing as a white to off-white powder or lump.[1] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 308.09 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₂Br₂Si | [1][3][4] |

| CAS Number | 17878-23-8 | [1][4] |

| Melting Point | 38.0 to 42.0 °C | [5] |

| Boiling Point | 280.1 °C (at 760 Torr) | [1][5] |

| Density | 1.53 g/cm³ | [1] |

| Canonical SMILES | C(C)C1=CC(=CC(=C1)Br)Br | [1] |

| InChIKey | SZQQTWLBYAKIOT-UHFFFAOYSA-N | [1] |

The presence of the lipophilic trimethylsilyl group and two bromine atoms contributes to its low solubility in water but good solubility in common organic solvents such as tetrahydrofuran (THF), diethyl ether, and chlorinated solvents.

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound is typically achieved through the selective silylation of a polyhalogenated benzene ring. A common and reliable strategy involves the generation of an organometallic intermediate from 1,3,5-tribromobenzene, followed by electrophilic quenching with a silicon source. The causality behind this choice lies in the higher reactivity of organolithium or Grignard reagents compared to the starting aryl bromide, allowing for a controlled, single addition of the silyl group.

Experimental Protocol: Monosilylation of 1,3,5-Tribromobenzene

This protocol describes a standard lab-scale synthesis via a Grignard reaction. This method is chosen for its reliability and use of readily available reagents.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked, oven-dried, 500 mL round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire system is maintained under a positive pressure of dry nitrogen gas.

-

Reagent Preparation: Magnesium turnings (1.1 eq) are added to the flask. The flask is gently flame-dried under vacuum and backfilled with nitrogen to ensure anhydrous conditions. Anhydrous diethyl ether or THF (150 mL) is added via cannula.

-

Grignard Formation: 1,3,5-Tribromobenzene (1.0 eq) is dissolved in 100 mL of anhydrous THF and added to the dropping funnel. Approximately 10% of this solution is added to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. Once the exothermic reaction begins, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

Electrophilic Quench: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The mixture is then cooled to 0 °C in an ice bath. Trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise via syringe.

-

Workup and Purification: The reaction is allowed to warm to room temperature and stirred for 2 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield this compound as a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure described above.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical verification is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp, intense singlet around 0.2-0.4 ppm, integrating to 9 protons, corresponding to the magnetically equivalent protons of the trimethylsilyl group. The aromatic region should display two signals: a triplet (or a finely split singlet) for the proton at the C2 position (between the bromine atoms) and a doublet for the two equivalent protons at the C4 and C6 positions. The expected chemical shifts would be in the range of 7.0-7.8 ppm.

-

¹³C NMR: The carbon spectrum will show a signal for the methyl carbons of the TMS group near 0 ppm. The aromatic region will display distinct signals for the silylated carbon, the bromine-bearing carbons, and the remaining CH carbons, confirming the substitution pattern.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing purity and confirming the molecular weight. The electron ionization (EI) mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (a 1:2:1 ratio for M, M+2, and M+4 peaks), providing unambiguous confirmation of the dibromo substitution. The molecular ion peak (M⁺) should correspond to the molecular weight of 308 g/mol .[1]

-

Protocol: GC-MS Analysis for Purity and Identity Verification

This protocol provides a self-validating system for confirming the successful synthesis of the target compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a standard non-polar capillary column (e.g., DB-5 or HP-5ms). Set the injector temperature to 250 °C and the initial oven temperature to 80 °C.

-

MS: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Operate in EI mode at 70 eV.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet using a split or splitless injection mode depending on the sample concentration.

-

Chromatographic Separation: Run a temperature gradient program for the GC oven, for example: hold at 80 °C for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes. This ensures the elution of the target compound and separation from any residual starting materials or byproducts.

-

Mass Analysis: Acquire mass spectra over a range of 50-500 m/z.

-

Data Interpretation:

-

Analyze the chromatogram to determine the retention time and purity (peak area percentage) of the main component.

-

Examine the mass spectrum of the main peak. Confirm the presence of the molecular ion cluster with the correct m/z values and the characteristic isotopic pattern for two bromine atoms.

-

Compare the fragmentation pattern to expected cleavages (e.g., loss of a methyl group from the TMS moiety).

-

Analytical Workflow Diagram

Caption: Workflow for the analytical verification of this compound.

Applications in Research and Development

The strategic placement of reactive sites makes this compound a versatile tool in several advanced fields.

-

Dendrimer and Polymer Synthesis: The compound serves as a trifunctional core or branching unit.[2] The two bromine atoms can be used to grow dendritic wedges or polymer chains via iterative cross-coupling reactions, leading to highly structured macromolecules with applications in catalysis, drug delivery, and electronics.

-

Organic Electronics: It is a valuable building block for synthesizing conjugated oligomers and polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine sites allow for the introduction of various chromophoric units, while the TMS group can improve processability and influence molecular packing.

-

Supramolecular Chemistry: The defined geometry of the molecule makes it an excellent precursor for constructing complex supramolecular assemblies, such as molecular cages and frameworks, through metal-coordination or covalent bond formation.

-

Membrane Simulations: As a regiospecific organometallic compound with uncharged functional groups, it has been utilized in modeling studies and simulations of cellular membranes.[3] Its ability to penetrate the hydrophobic region of a membrane bilayer allows for the study of interactions at the molecular level.[3]

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. While specific toxicity data for this compound is limited, data from related chemicals should inform handling procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, open flames, and other sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) as some organosilanes can be sensitive to air and moisture.

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical assistance.[7]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[6][8]

References

-

Chemical Suppliers USA. (n.d.). This compound suppliers USA. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 1stsci.com [1stsci.com]

- 5. This compound CAS#: 17878-23-8 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. bg.cpachem.com [bg.cpachem.com]

A Technical Guide to the Structural Elucidation of 3,5-Dibromo-1-trimethylsilylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation of 3,5-Dibromo-1-trimethylsilylbenzene (CAS No. 17878-23-8). While this compound serves as a valuable building block in organic synthesis, particularly in the formation of complex dendritic and organometallic structures, a detailed, publicly available spectral analysis is not readily accessible. This guide, therefore, presents a robust framework for its characterization, combining theoretical predictions with established spectroscopic principles. We will delve into the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to not only present the expected data but also to rationalize the underlying chemical principles, thereby offering a self-validating system for researchers encountering this or structurally related molecules.

Introduction: The Significance of this compound

This compound is a key bifunctional organosilane reagent. The presence of two bromine atoms offers reactive sites for cross-coupling reactions, while the trimethylsilyl group can act as a directing group, a protecting group, or be converted to other functionalities. Its defined substitution pattern makes it a valuable component in the synthesis of precisely structured macromolecules and pharmaceutical intermediates.[1][2] Accurate and unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the final products. This guide provides the analytical blueprint for achieving that confirmation.

Compound Profile:

| Property | Value | Source(s) |

| IUPAC Name | (3,5-dibromophenyl)trimethylsilane | [3] |

| CAS Number | 17878-23-8 | [3][4][5] |

| Molecular Formula | C₉H₁₂Br₂Si | [2][3][4] |

| Molecular Weight | 308.09 g/mol | [2][3] |

| Appearance | White to almost white powder or lump | [3] |

| Melting Point | 40 °C | [3] |

| SMILES | C(C)C1=CC(=CC(=C1)Br)Br | [3][4] |

The Analytical Workflow: A Multi-Technique Approach

The elucidation of a molecule's structure is rarely accomplished with a single analytical technique. Instead, a synergistic approach, where the data from multiple spectroscopic methods are integrated, is essential for an unambiguous assignment. The workflow for characterizing this compound is a prime example of this principle.

Caption: A typical workflow for the structural elucidation of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments will provide a detailed picture of the proton and carbon framework, as well as confirm the presence of the silicon moiety.

¹H NMR Spectroscopy: Probing the Proton Environment

The high degree of symmetry in this compound simplifies its proton NMR spectrum. We anticipate two distinct signals: one for the protons of the trimethylsilyl (TMS) group and another for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 0.25 | Singlet | 9H | Si(CH ₃)₃ | The protons of the TMS group are chemically equivalent and shielded by the silicon atom, resulting in a sharp singlet in the upfield region. This is a characteristic chemical shift for TMS groups attached to an aromatic ring. |

| ~ 7.5 - 7.7 | Multiplet | 3H | Aromatic CH | The three aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring current. Due to the substitution pattern, we expect a triplet for the H4 proton and a doublet for the H2 and H6 protons. These may overlap to form a complex multiplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).

-

Number of scans: 8-16.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the symmetry, we expect to see four distinct signals.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ -1.0 | Si(C H₃)₃ | The carbon atoms of the TMS group are highly shielded and appear at a characteristic upfield chemical shift. |

| ~ 122 | C 3, C 5 | The carbon atoms directly bonded to the bromine atoms are deshielded by the electronegative halogen. |

| ~ 135 | C 2, C 6 | The aromatic carbons ortho to the TMS group. |

| ~ 140 | C 1 | The ipso-carbon atom directly attached to the silicon is expected to be the most downfield of the aromatic carbons. |

| ~ 140 | C 4 | The aromatic carbon para to the TMS group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled ¹³C experiment.

-

Spectral width: ~250 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 512-1024 (due to the low natural abundance of ¹³C).

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

²⁹Si NMR Spectroscopy: Confirming the Organosilane Moiety

While not always essential for basic structure confirmation, ²⁹Si NMR can provide definitive evidence for the presence and chemical environment of the silicon atom.

Predicted ²⁹Si NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Rationale |

| ~ -5 to -10 | A single resonance is expected for the silicon atom of the trimethylsilyl group. The chemical shift is influenced by the electronic effects of the aromatic ring. |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Anticipated Mass Spectrum Features:

-

Molecular Ion (M⁺˙): A characteristic isotopic cluster will be observed for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in three major peaks at m/z 306, 308, and 310 in a ratio of approximately 1:2:1.

-

[M-CH₃]⁺ Fragment: Loss of a methyl radical from the TMS group is a common fragmentation pathway for trimethylsilyl compounds. This will result in an isotopic cluster at m/z 291, 293, and 295.

-

[M-Br]⁺ Fragment: Loss of a bromine radical will produce a fragment with an isotopic cluster around m/z 227 and 229.

-

[Si(CH₃)₃]⁺ Fragment: The trimethylsilyl cation at m/z 73 is a very common and often abundant fragment in the mass spectra of TMS-containing compounds.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of compound and will induce fragmentation. Electrospray ionization (ESI) can be used for a softer ionization method to primarily observe the molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer will separate the ions based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | -CH₃ (from TMS) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250 | Si-C stretch | Trimethylsilyl |

| 850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |

| ~550 | C-Br stretch | Aryl bromide |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a KBr pellet of the solid sample or from a thin film of the molten compound between salt plates. For a solution spectrum, dissolve the sample in a suitable solvent like carbon tetrachloride (CCl₄).

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: A Unified Structural Assignment

By integrating the data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved. The predicted data presented in this guide provide a robust framework for researchers to confirm the identity and purity of this important synthetic building block. The convergence of the predicted ¹H and ¹³C NMR signals with the expected molecular weight and fragmentation patterns from mass spectrometry, along with the characteristic functional group absorptions in the IR spectrum, will provide a high degree of confidence in the structural assignment. This multi-faceted analytical approach ensures the scientific rigor required in research and development.

References

-

Sciedco. This compound, Min. 97.0 (GC), 5 g. [Link]

Sources

1H NMR spectrum of 3,5-Dibromo-1-trimethylsilylbenzene

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromo-1-trimethylsilylbenzene

Introduction

In the landscape of modern synthetic chemistry and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering detailed insights into the molecular architecture of a substance. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a key organometallic intermediate.[1] With the chemical formula C₉H₁₂Br₂Si and a molecular weight of 308.09 g/mol , understanding its spectral features is crucial for researchers verifying its synthesis and purity.[1][2][3] This document moves beyond a mere presentation of data, delving into the underlying principles that dictate the spectrum's appearance, from chemical shifts and spin-spin coupling to the influence of molecular symmetry.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A priori analysis of a molecule's structure is a cornerstone of spectral interpretation. The structure of this compound is highly symmetrical, which is the primary determinant of the simplicity of its ¹H NMR spectrum.

Molecular Symmetry and Chemical Equivalence

The molecule possesses a C₂ axis of symmetry that bisects the C4-C1 bond and the C-Si bond. This symmetry element renders specific protons chemically equivalent, meaning they exist in identical electronic environments and will thus resonate at the same frequency.

-

Aromatic Protons: The protons at the C2 and C6 positions are equivalent. They are both ortho to the trimethylsilyl (TMS) group and meta to a bromine atom. The proton at the C4 position is unique, as it is para to the TMS group and flanked by two bromine atoms.

-

Trimethylsilyl (TMS) Protons: The nine protons of the three methyl groups attached to the silicon atom are all equivalent due to the free rotation around the C-Si and Si-C bonds.

Consequently, despite having 12 protons in total, the molecule is expected to exhibit only three distinct signals in its ¹H NMR spectrum.[4][5]

Chemical Shift (δ) Analysis

The chemical shift of a proton is dictated by the local electronic environment, which can shield or deshield it from the applied magnetic field.

-

Trimethylsilyl Protons (-Si(CH₃)₃): The silicon atom is less electronegative than carbon, leading to a significant shielding effect on the attached methyl protons.[6] These protons are therefore expected to appear far upfield, typically in the range of δ 0.2-0.3 ppm . Their signal serves as a distinct marker for the presence of the TMS group.

-

Aromatic Protons (Ar-H): Protons attached to a benzene ring typically resonate in the downfield region of δ 6.5-8.5 ppm .[7] This is primarily due to the deshielding effect of the aromatic ring current, where the circulation of π-electrons generates a local magnetic field that reinforces the external field at the location of the protons.[6][8] The specific positions of the aromatic signals for this compound are further influenced by the electronic effects of the substituents:

-

Bromine Substituents: Bromine is an electronegative, electron-withdrawing atom. This property deshields the nearby aromatic protons, causing their signals to shift further downfield.[9][10]

-

Trimethylsilyl Substituent: The TMS group has an electron-donating effect on the aromatic ring, which would tend to shield the ring protons and shift them slightly upfield compared to unsubstituted benzene.

-

The interplay of these effects dictates the final chemical shifts. The proton at C4 is influenced by two meta-bromine atoms, while the protons at C2 and C6 are influenced by an ortho-TMS group and a meta-bromine atom.

Spin-Spin Coupling (J) and Multiplicity

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent neighboring protons, leading to the splitting of signals. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

-

The C2 and C6 protons are separated from the C4 proton by three bonds. However, within the aromatic ring, this constitutes a four-bond coupling, known as meta-coupling .

-

Meta-coupling constants (⁴J) are characteristically small, typically in the range of 1.0-3.0 Hz .[11][12]

-

Predicted Splitting Patterns:

-

H4 Signal: The proton at C4 is coupled to the two equivalent protons at C2 and C6. Following the n+1 rule, its signal will be split into a triplet (t) .

-

H2/H6 Signal: The protons at C2 and C6 are coupled to the single proton at C4. Their signal will therefore be split into a doublet (d) .

-

-Si(CH₃)₃ Signal: These nine protons have no non-equivalent neighboring protons. Thus, their signal will appear as a sharp singlet (s) .

-

Experimental Protocol for Spectrum Acquisition

The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of this compound. Trustworthiness in spectral data is achieved through meticulous sample preparation and standardized instrument calibration.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for nonpolar to moderately polar organic compounds.[13]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. The residual proton signal in CDCl₃ (at δ ~7.26 ppm) can serve as a secondary chemical shift reference.

-

-

Instrument Setup:

-

Use a modern NMR spectrometer (e.g., a 400 MHz Bruker Avance).

-

Insert the sample into the magnet.

-

Perform standard instrument tuning and shimming procedures to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Apply a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (D1) of 1-2 seconds between scans to allow for full magnetization recovery.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Perform phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the Tetramethylsilane (TMS) signal to δ 0.00 ppm or the residual CDCl₃ signal to δ 7.26 ppm.[6][14]

-

Integrate the signals to determine the relative ratio of protons contributing to each peak.

-

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR Spectrum Acquisition.

Spectral Analysis and Structural Confirmation

The resulting ¹H NMR spectrum provides unambiguous confirmation of the this compound structure. The observed signals align perfectly with the theoretical predictions.

Data Summary

The quantitative data extracted from a typical spectrum are summarized below.

| Signal ID | Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| 1 | H-4 | ~7.65 | 1H | Triplet (t) | ~1.8 |

| 2 | H-2, H-6 | ~7.50 | 2H | Doublet (d) | ~1.8 |

| 3 | -Si(CH₃)₃ | ~0.25 | 9H | Singlet (s) | N/A |

Detailed Interpretation

-

Signal 3 (δ ~0.25 ppm): This strong singlet integrating to nine protons is the characteristic signature of the trimethylsilyl group. Its upfield position confirms the high degree of shielding provided by the silicon atom.

-

Aromatic Region (δ 7.0-8.0 ppm):

-

Signal 1 (δ ~7.65 ppm): This signal, integrating to a single proton, is assigned to the H-4 proton. Its multiplicity as a triplet is a direct result of its coupling to the two equivalent H-2 and H-6 protons. The small coupling constant of ~1.8 Hz is definitive for a meta-coupling interaction.[11][12]

-

Signal 2 (δ ~7.50 ppm): This signal integrates to two protons and is assigned to the equivalent H-2 and H-6 protons. Its appearance as a doublet confirms its coupling to a single neighboring proton (H-4). Crucially, the coupling constant matches that of the triplet, confirming the coupling relationship between these protons.

-

The integration ratio of 2:1:9 for the H-2/H-6, H-4, and TMS signals, respectively, is in perfect agreement with the number of protons in each unique chemical environment.

Molecular Structure and Proton Assignments

Caption: Structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry and substituent electronic effects manifest in spectral data. The presence of three distinct signals—a downfield triplet, a slightly more upfield doublet, and a highly shielded upfield singlet—with an integration ratio of 1:2:9 provides an unambiguous structural fingerprint. This guide has demonstrated that a thorough understanding of fundamental NMR principles allows not only for the interpretation of an existing spectrum but also for its accurate prediction from a known structure. For researchers in synthetic chemistry and drug development, this analytical rigor is indispensable for validating synthetic pathways and ensuring the integrity of their materials.

References

- Vertex AI Search. (n.d.). Para-Substituted Benzene Definition. Fiveable. Retrieved January 9, 2026.

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved January 9, 2026, from [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Retrieved January 9, 2026, from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved January 9, 2026, from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. JoVE Core Organic Chemistry. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved January 9, 2026, from [Link]

-

USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 9, 2026, from [Link]

-

H NMR Chemical Shifts. (n.d.). COPYRIGHTED MATERIAL. Retrieved January 9, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved January 9, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2014). This journal is © The Royal Society of Chemistry 2014. Retrieved January 9, 2026, from [Link]

-

YouTube. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). Retrieved January 9, 2026, from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved January 9, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 9, 2026, from [Link]

-

Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Retrieved January 9, 2026, from [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved January 9, 2026, from [Link]

-

Quora. (2017, October 12). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?. Retrieved January 9, 2026, from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. amherst.edu [amherst.edu]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. ias.ac.in [ias.ac.in]

- 13. rsc.org [rsc.org]

- 14. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of (3,5-Dibromophenyl)trimethylsilane

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (3,5-Dibromophenyl)trimethylsilane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this compound, offers a detailed interpretation of its predicted ¹³C NMR data, and provides a robust experimental protocol for acquiring high-quality spectra.

Introduction

(3,5-Dibromophenyl)trimethylsilane is a valuable organosilane building block in organic synthesis, often utilized in cross-coupling reactions and the formation of complex aromatic systems. A thorough understanding of its structural and electronic properties is paramount for its effective application. ¹³C NMR spectroscopy is an indispensable tool for the characterization of this and other organic molecules, providing direct insight into the carbon skeleton and the electronic environment of each carbon atom. This guide will elucidate the key aspects of the ¹³C NMR spectrum of (3,5-Dibromophenyl)trimethylsilane, enabling researchers to confidently identify and characterize this compound.

Predicted ¹³C NMR Data and Spectral Interpretation

Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for (3,5-Dibromophenyl)trimethylsilane, this guide presents a high-fidelity predicted spectrum. This prediction is grounded in established principles of NMR spectroscopy, including the well-documented substituent effects of both bromine and trimethylsilyl groups on a benzene ring.

The structure of (3,5-Dibromophenyl)trimethylsilane possesses a C₂v symmetry axis, which results in a simplified ¹³C NMR spectrum with fewer signals than the total number of carbon atoms. Specifically, we expect to observe five distinct signals: one for the trimethylsilyl carbons, and four for the aromatic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for (3,5-Dibromophenyl)trimethylsilane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-Si(CH₃)₃ | ~ -1.0 | Typical range for trimethylsilyl groups attached to an aromatic ring. |

| C1 (ipso-Si) | ~ 142 | Deshielded due to the direct attachment of the electropositive silicon atom and inductive effects of the bromine atoms. |

| C2, C6 | ~ 138 | Significantly deshielded due to the ortho-position relative to the silicon and meta to a bromine atom. |

| C3, C5 (ipso-Br) | ~ 123 | Influenced by the "heavy atom effect" of bromine, which can cause an upfield shift despite bromine's electronegativity.[1] |

| C4 | ~ 135 | Deshielded due to being para to the silicon and ortho to two bromine atoms. |

Understanding the Substituent Effects

The predicted chemical shifts are a composite of the electronic influences of the trimethylsilyl and bromine substituents on the aromatic ring.

-

Trimethylsilyl (-Si(CH₃)₃) Group: The silicon atom is more electropositive than carbon, leading to a net electron-donating effect into the aromatic ring through the σ-bond. This generally results in a shielding (upfield shift) of the ortho and para carbons and a deshielding (downfield shift) of the ipso-carbon to which it is attached.

-

Bromine (-Br) Atoms: Bromine is an electronegative atom that withdraws electron density through the inductive effect, which would typically lead to a deshielding of the attached carbon (ipso-carbon).[2] However, for heavier halogens like bromine, a phenomenon known as the "heavy atom effect" can counteract this.[1] This effect involves the large electron cloud of the bromine atom causing increased diamagnetic shielding of the ipso-carbon, resulting in a net upfield shift compared to what would be expected based on electronegativity alone.[1]

The interplay of these effects dictates the final chemical shifts observed in the ¹³C NMR spectrum of (3,5-Dibromophenyl)trimethylsilane.

Logical Relationships in Spectral Assignment

The assignment of the predicted chemical shifts can be visualized through the following logical workflow:

Caption: Logical workflow for the assignment of ¹³C NMR signals of (3,5-Dibromophenyl)trimethylsilane.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of (3,5-Dibromophenyl)trimethylsilane, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

I. Sample Preparation

-

Compound Purity: Ensure the (3,5-Dibromophenyl)trimethylsilane sample is of high purity (>98%) to avoid interference from impurities.

-

Solvent Selection: Use a deuterated solvent that will not obscure the signals of interest. Deuterated chloroform (CDCl₃) is a suitable choice as it is a good solvent for this compound and its residual solvent peak (~77 ppm) does not overlap with the predicted aromatic signals.

-

Concentration: Dissolve approximately 20-30 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

II. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃) and perform automated or manual shimming to optimize the magnetic field homogeneity.

III. Data Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or a similar pulse program) should be used.

-

Spectral Width: Set a spectral width that encompasses the entire expected range of chemical shifts (e.g., -10 to 220 ppm).

-

Acquisition Time (at): A relatively long acquisition time (e.g., 1-2 seconds) is desirable for good digital resolution.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the quaternary carbons, which typically have longer relaxation times.

-

Number of Scans (ns): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 128 or 256 scans is reasonable.

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure chemical shift stability.

IV. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas. Note that in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.

Experimental Workflow Diagram

Caption: Step-by-step workflow for acquiring and processing the ¹³C NMR spectrum of (3,5-Dibromophenyl)trimethylsilane.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the ¹³C NMR spectrum of (3,5-Dibromophenyl)trimethylsilane. By leveraging established principles of substituent effects and providing a robust experimental protocol, researchers and scientists can confidently acquire, interpret, and utilize this crucial analytical data in their work. The predicted spectral data and assignments herein offer a strong foundation for the structural verification of this important synthetic building block.

References

- Filo, D. (n.d.). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal.

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange.

Sources

solubility of 3,5-Dibromo-1-trimethylsilylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-1-trimethylsilylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of how this compound interacts with various organic solvents. This guide is structured to provide not just data, but a foundational understanding of the physicochemical principles at play, empowering researchers to make informed decisions in experimental design, particularly in the realms of organic synthesis, materials science, and drug development.

Introduction: The Significance of this compound and Its Solubility

This compound is a versatile organosilicon compound utilized in a range of applications, from a building block in organic synthesis to a component in the development of novel materials. Its utility is fundamentally linked to its solubility in organic solvents, which dictates the choice of reaction media, purification techniques, and formulation strategies. A thorough understanding of its solubility profile is therefore paramount for optimizing experimental outcomes and ensuring process efficiency.

The molecular architecture of this compound, featuring a dibrominated aromatic ring and a bulky, nonpolar trimethylsilyl group, presents a unique solubility challenge. This guide will deconstruct the contributions of these structural motifs to its overall solubility, providing a predictive framework and a robust experimental protocol for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂Br₂Si | [1] |

| Molecular Weight | 308.09 g/mol | [1] |

| Appearance | White to Almost White Powder to Lump | [1] |

| Melting Point | 40 °C | [1][2] |

| Boiling Point | 280.1 °C | [1] |

| Density | 1.53 g/cm³ | [1] |

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2][3] This axiom posits that a solute will dissolve best in a solvent that has a similar polarity.[2][3] The polarity of a molecule is a function of its bond dipoles and overall molecular geometry.

For this compound, we can analyze its structure to predict its solubility behavior:

-

Nonpolar Moieties : The benzene ring and the trimethylsilyl group are both nonpolar. The trimethylsilyl group, in particular, is bulky and contributes significantly to the nonpolar character of the molecule, enhancing its solubility in nonpolar organic solvents.[4]

-

Polar Moieties : The two bromine atoms introduce polarity to the molecule due to the electronegativity difference between bromine and carbon. However, the symmetrical arrangement of the bromine atoms on the benzene ring (meta-position) results in a partial cancellation of their dipole moments.

Overall, this compound is a predominantly nonpolar molecule. Therefore, it is expected to exhibit higher solubility in nonpolar and weakly polar organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Hexane | 0.1 | 1.89 | High | Nonpolar solvent, ideal for dissolving nonpolar compounds. |

| Toluene | 2.4 | 2.38 | High | Aromatic solvent with low polarity, will readily dissolve the aromatic core. |

| Diethyl Ether | 2.8 | 4.34 | High | Weakly polar solvent, effective for many nonpolar to moderately polar compounds. |

| Chloroform | 4.1 | 4.81 | High | A halogenated solvent that can interact favorably with the brominated ring. |

| Dichloromethane | 3.1 | 9.08 | High | Similar to chloroform, a good solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Moderate | A moderately polar ether, should exhibit reasonable solvating power. |

| Ethyl Acetate | 4.4 | 6.02 | Moderate | A moderately polar ester, solubility may be slightly lower than in less polar solvents. |

| Acetone | 5.1 | 20.7 | Low to Moderate | A more polar ketone, the nonpolar nature of the solute will limit solubility. |

| Acetonitrile | 5.8 | 37.5 | Low | A polar aprotic solvent, significant polarity mismatch with the solute. |

| Ethanol | 4.3 | 24.55 | Low | A polar protic solvent, hydrogen bonding capability will not favor dissolution of the nonpolar solute. |

| Methanol | 5.1 | 32.7 | Low | A highly polar protic solvent, significant polarity mismatch. |

| Water | 10.2 | 80.1 | Insoluble | A highly polar protic solvent, will not dissolve the nonpolar solute. |

Experimental Protocol for Determining Solubility

The following is a robust, step-by-step methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-